Silicon-Rhodamine Scaffold vs. Conventional TMR Dyes
JF646 employs a silicon-rhodamine scaffold with azetidine substitutions replacing the N,N-dimethylamino groups found in conventional tetramethylrhodamine (TMR) dyes [1]. This molecular architecture is protected under U.S. Patents 9,933,417, 10,018,624, and 10,161,932 assigned to Howard Hughes Medical Institute [2]. In direct photophysical comparison, TMR exhibits an extinction coefficient of 89,000 M⁻¹cm⁻¹ and quantum yield of 0.41, whereas JF646 achieves ε = 152,000 M⁻¹cm⁻¹ and Φ = 0.54—representing a 1.7-fold higher extinction coefficient and 1.3-fold higher quantum yield [3].
| Evidence Dimension | Extinction coefficient (ε) and quantum yield (Φ) |
|---|---|
| Target Compound Data | ε = 152,000 M⁻¹cm⁻¹; Φ = 0.54 |
| Comparator Or Baseline | TMR (tetramethylrhodamine): ε = 89,000 M⁻¹cm⁻¹; Φ = 0.41 |
| Quantified Difference | ε: 1.7× higher; Φ: 1.3× higher |
| Conditions | Measured in TFE plus 0.1% TFA (JF646); TMR values from Grimm et al. 2015 |
Why This Matters
The patented silicon-rhodamine scaffold with azetidine modifications provides a structurally distinct and legally protected alternative to conventional rhodamine dyes, ensuring supply chain exclusivity and performance consistency unavailable from generic TMR derivatives.
- [1] Grimm JB, Muthusamy AK, Liang Y, et al. A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nat Methods. 2017;14(10):987-994. View Source
- [2] PeptideDB. Janelia Fluor 646, SE (Product Datasheet). U.S. Patent listing. View Source
- [3] Kompa J, et al. Table 4: Photophysical properties of Janelia Fluor dyes. Comparative data compiled from Grimm et al. 2015. View Source
